molecular formula C31H29N5O2 B11412413 1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B11412413
M. Wt: 503.6 g/mol
InChI Key: ZZJPFQGYWQOBCZ-UHFFFAOYSA-N
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Description

1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound featuring a triazoloquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common route includes the formation of the triazoloquinazolinone core through cyclization reactions. The key steps may involve:

    Formation of the Triazoloquinazolinone Core: This can be achieved by reacting a suitable quinazolinone derivative with a triazole precursor under cyclization conditions.

    Introduction of the Phenylethyl Group: This step often involves alkylation reactions using phenylethyl halides in the presence of a base.

    Attachment of the Tetrahydropyridinyl Propyl Group: This can be done through a series of condensation reactions, starting with the appropriate aldehyde and amine to form the tetrahydropyridine ring, followed by further functionalization to introduce the propyl group.

Industrial Production Methods: Industrial production would likely scale up these reactions using continuous flow chemistry techniques to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound serves as a building block for synthesizing more complex molecules, useful in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, it can be used to probe the activity of enzymes that interact with triazoloquinazolinone derivatives, helping to elucidate their biological roles.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases, such as cancer, due to its ability to interact with specific molecular targets.

Industry: In the pharmaceutical industry, it can be used in the development of new drugs, particularly those targeting neurological and inflammatory pathways.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazoloquinazolinone core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    1,2,4-Triazolo[4,3-a]quinazolin-5-one: A simpler analog without the phenylethyl and tetrahydropyridinyl groups.

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

Uniqueness: The presence of both the phenylethyl and tetrahydropyridinyl groups in 1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one provides unique steric and electronic properties, potentially leading to distinct biological activities and therapeutic potentials compared to its simpler analogs.

Properties

Molecular Formula

C31H29N5O2

Molecular Weight

503.6 g/mol

IUPAC Name

1-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C31H29N5O2/c37-29(34-20-18-25(19-21-34)24-11-5-2-6-12-24)16-15-28-32-33-31-35(22-17-23-9-3-1-4-10-23)30(38)26-13-7-8-14-27(26)36(28)31/h1-14,18H,15-17,19-22H2

InChI Key

ZZJPFQGYWQOBCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6

Origin of Product

United States

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